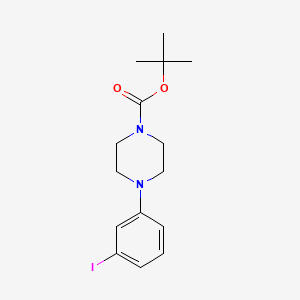

tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate

Beschreibung

tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate (CAS: 1418736-41-0, MFCD22690665) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-iodophenyl substituent. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions due to the iodine atom’s role as a leaving group. Its synthesis involves halogen exchange from a brominated precursor: tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate reacts with iodine in THF under Grignard conditions to yield the iodinated compound . This compound is notably used to synthesize trifluoromethyl-substituted pyridinyl derivatives via copper-mediated coupling, highlighting its utility in medicinal chemistry .

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXLHWFRDKWCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201152408 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(3-iodophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418736-41-0 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(3-iodophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418736-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(3-iodophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate typically involves the reaction of 3-iodoaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom. Reagents such as hydrogen peroxide for oxidation and palladium on carbon for reduction are commonly used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs.

Medicine: It has potential applications in medicinal chemistry for the development of therapeutic agents. The piperazine ring is a common motif in many drugs, and the iodophenyl group can enhance biological activity.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes in biological systems, potentially modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate with structurally analogous piperazine derivatives, emphasizing substituent effects, synthetic routes, and applications:

Key Comparative Insights :

Reactivity: The iodine substituent in the target compound enables efficient cross-coupling (e.g., trifluoromethylation ), whereas bromine in analogous compounds (e.g., ) may require harsher conditions. Amino and nitro groups () allow for sequential functionalization but necessitate protective strategies to avoid side reactions.

Electronic and Steric Effects: Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity, while electron-donating groups (e.g., amino in ) enhance nucleophilic reactivity. Steric bulk in biphenyl derivatives () may limit accessibility in enzyme-binding pockets compared to the smaller iodophenyl group.

Biological Relevance :

- Fluorine () and trifluoromethyl groups (derived from ) are prevalent in FDA-approved drugs for enhanced bioavailability and metabolic stability.

- Heavy atoms like iodine () are valuable in radiopharmaceuticals for imaging or targeted therapy.

Synthetic Versatility :

- Halogenated derivatives () are pivotal in metal-catalyzed reactions, whereas nitro-to-amine reduction () provides a route to bioactive amines.

Biologische Aktivität

Tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate is a member of the piperazine derivative family, which is known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate is C_{15}H_{20}N_{2}O_{2}I, with a molecular weight of approximately 392.24 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and an iodine-containing phenyl moiety, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_{15}H_{20}N_{2}O_{2}I |

| Molecular Weight | 392.24 g/mol |

Anticancer Activity

Piperazine derivatives have been extensively studied for their anticancer properties. The structural modifications in compounds like tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, research indicates that similar piperazine compounds exhibit significant growth inhibition in pancreatic cancer cell lines, suggesting potential applications in cancer therapy .

Case Study: Growth Inhibition in Cancer Cell Lines

A study evaluated the growth inhibition of piperazine derivatives against multiple human cancer cell lines, including MiaPaCa2 and MCF-7. The results indicated that compounds with specific substitutions on the piperazine ring showed varying degrees of potency, with some achieving GI50 values below 25 μM, highlighting their potential as anticancer agents .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. Research has shown that modifications to the piperazine structure can enhance anxiolytic and antidepressant-like properties. For example, related compounds have demonstrated significant activity in behavioral tests on mice, indicating that structural variations can lead to enhanced interaction with serotonergic systems .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate can be influenced by various structural modifications. The presence of the iodine atom in the phenyl ring is particularly noteworthy as it can affect lipophilicity and receptor binding affinity.

| Compound | Substituent | Biological Activity |

|---|---|---|

| Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate | Bromine | Moderate cytotoxicity |

| Tert-butyl 4-(trifluoromethylphenyl)piperazine-1-carboxylate | Trifluoromethyl | Enhanced receptor binding |

| Tert-butyl 4-(chlorophenyl)piperazine-1-carboxylate | Chlorine | Altered electronic properties |

The precise mechanisms through which tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate exerts its biological effects remain under investigation. However, it is hypothesized that its interactions with various molecular targets, including receptors involved in neurotransmission and cell proliferation pathways, play a crucial role in mediating its pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.